m-PEG8-BBTA

PROTAC linker optimization ternary complex kinetics targeted protein degradation

m-PEG8-BBTA (Catalog BPG-4709; molecular formula C₃₆H₄₆N₄O₁₁S, MW 742.9) is a monodisperse, single-isomer polyethylene glycol (PEG)-based linker comprising a methoxy-capped octaethylene glycol chain and a benzoxazole-thiophene-benzoxazole (BBTA) moiety. The BBTA group functions as a ligand-capable handle for selective protein binding or fluorescence-based detection, while the PEG8 spacer imparts predictable aqueous solubility and conformational flexibility.

Molecular Formula C36H46N4O11S
Molecular Weight 742.8 g/mol
Cat. No. B13708377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG8-BBTA
Molecular FormulaC36H46N4O11S
Molecular Weight742.8 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC1=CC2=C(C=C1)N=C(O2)C3=CC=C(S3)C4=NC5=C(O4)C=C(C=C5)N
InChIInChI=1S/C36H46N4O11S/c1-42-10-11-44-14-15-46-18-19-48-22-23-49-21-20-47-17-16-45-13-12-43-9-8-34(41)38-27-3-5-29-31(25-27)51-36(40-29)33-7-6-32(52-33)35-39-28-4-2-26(37)24-30(28)50-35/h2-7,24-25H,8-23,37H2,1H3,(H,38,41)
InChIKeySHBATNDLCJMIBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG8-BBTA: A Monodisperse PEG8-Based Heterobifunctional Linker for PROTAC Design and Targeted Bioconjugation


m-PEG8-BBTA (Catalog BPG-4709; molecular formula C₃₆H₄₆N₄O₁₁S, MW 742.9) is a monodisperse, single-isomer polyethylene glycol (PEG)-based linker comprising a methoxy-capped octaethylene glycol chain and a benzoxazole-thiophene-benzoxazole (BBTA) moiety . The BBTA group functions as a ligand-capable handle for selective protein binding or fluorescence-based detection, while the PEG8 spacer imparts predictable aqueous solubility and conformational flexibility . This compound is supplied at ≥95% purity and is employed as a building block in proteolysis-targeting chimera (PROTAC) synthesis, drug-delivery conjugate assembly, and amyloid-targeted probe development .

Why m-PEG8-BBTA Cannot Be Replaced by Shorter PEG Linkers, Hydroxy-Terminated Analogs, or Alkyl Spacers


The performance of a PROTAC degrader or bioconjugate is highly sensitive to three linker parameters that differ even among close structural analogs: (i) ethylene glycol repeat number, (ii) terminal cap chemistry (methoxy vs. hydroxy), and (iii) the identity of the ligand-conjugation moiety. PEG4, PEG6, and PEG8 each occupy a discrete conformational window; shortening the spacer from eight to four ethylene glycol units can reduce ternary-complex residence time by approximately one order of magnitude and decrease cellular degradation efficacy by roughly 50%, while extending beyond eight units provides diminishing solubility returns and introduces viscosity and renal-clearance liabilities . Swapping the methoxy cap for a hydroxy group alters anti-PEG antibody recognition—mPEG-terminated constructs exhibit stronger antibody binding than HO-PEG analogs, a difference with direct implications for immunogenic clearance in vivo [1]. Replacing the PEG backbone with an alkyl chain sacrifices the ether-oxygen hydration shell, reducing aqueous solubility and compromising batch-to-batch reproducibility. These structure–activity interdependencies mean that substituting m-PEG8-BBTA with a shorter PEG homolog, a hydroxy-terminated variant, or an alkyl spacer is not a neutral exchange but a decision that alters ternary-complex kinetics, immunogenicity risk, and formulation consistency.

Quantitative Differentiation Evidence for m-PEG8-BBTA Versus Closest Analogs: Head-to-Head and Cross-Study Comparisons


PEG8 Delivers ~10-Fold Longer Ternary-Complex Residence Time Compared with PEG4 in PROTAC Systems

In head-to-head PROTAC evaluations using identical ligand pairs, progression from a PEG4 to a PEG8 spacer enhances ternary-complex residence time by approximately one order of magnitude (~10×), a kinetic advantage that translates into lower cellular DC₅₀ values without requiring an increase in intrinsic ligand affinity . This class-level inference is grounded in systematic structure–activity relationship (SAR) studies across multiple E3 ligase scaffolds, where the PEG8 linker permits extended conformations that allow both the E3 ligase and substrate to swivel around the linker axis, sampling multiple ubiquitin-transfer-competent poses. The effect is intrinsic to PEG chain entropy and is not attributable to idiosyncratic protein contacts .

PROTAC linker optimization ternary complex kinetics targeted protein degradation

Shifting from PEG8 to PEG4 Reduces PROTAC Degradation Efficacy by Approximately 50%

In VHL-recruiting PROTAC assemblies, replacing a PEG8 crosslinker with a PEG4 spacer reduces degradation efficacy by roughly 50%, as documented in comparative studies of (S,R,S)-AHPC-PEGn-acid building blocks . This observation aligns with the broader literature consensus that PEG8 provides the optimal balance of reach and conformational entropy for productive ternary-complex geometry, whereas PEG4—though sufficient for certain buried pockets—frequently imposes steric strain that limits catalytic ubiquitin transfer. The quantitative penalty of ~50% efficacy loss represents a direct functional consequence of sub-optimal linker length selection .

PROTAC linker length DC₅₀ optimization VHL-recruiting degraders

PEG Linker Length Modulates BTA-Based Ligand Binding Affinity by Up to 70-Fold for α-Synuclein Fibrils

In a systematic study of multivalent benzothiazole-aniline (BTA) ligands bridged by PEG spacers of defined length, the 9-unit PEG linker (closest to the PEG8 motif in m-PEG8-BBTA) yielded a dissociation constant of Kd = 2.7 ± 1.5 nM for α-synuclein fibrils, whereas the 6-unit PEG linker gave Kd = 190 ± 140 nM—a ~70-fold affinity difference driven solely by linker length [1]. For Aβ₄₂ fibrils, the PEG15 linker produced the optimal Kd of 7 ± 5 nM, while the PEG9 linker showed Kd = 78 ± 26 nM, demonstrating that linker-length tuning can switch selectivity between different amyloid subtypes [1]. Monomeric BTA dyes exhibit only micromolar affinities, underscoring the contribution of the PEG-tethered architecture to nanomolar binding [1].

benzothiazole-aniline (BTA) ligands amyloid fibril binding linker-length-dependent affinity

Methoxy-Terminated mPEG Linkers Elicit Stronger Anti-PEG Antibody Binding Than Hydroxy-Terminated HO-PEG Linkers

Single-molecule atomic force microscopy (AFM) measurements by the Hayashi group (Science Tokyo) directly demonstrated that anti-PEG antibodies bind with significantly higher force to methoxy-terminated PEG (m-PEG) surfaces compared to hydroxy-terminated PEG (HO-PEG) surfaces [1]. Complementary quartz crystal microbalance (QCM-D) and FT-IR analyses revealed that HO-PEG forms a thicker hydration layer that sterically impedes antibody access, whereas the methoxy cap supports a less hydrated surface that is more permissive to antibody engagement [1]. Independently, competitive ELISA studies by Saifer et al. confirmed that anti-PEG antibody binding affinities depend on both backbone length and end-group hydrophobicity, with mPEG conjugates consistently showing stronger immune recognition than HO-PEG conjugates [2]. These findings imply that m-PEG8-BBTA carries a higher potential for anti-PEG antibody recognition than a hypothetical HO-PEG8-BBTA analog, a trade-off that must be weighed against the synthetic accessibility and established supply chain of methoxy-PEG building blocks.

anti-PEG antibodies immunogenicity PEG terminal group chemistry

PEG8 Represents the Solubility Optimum: Monodisperse PEG8 Avoids Polydisperse Aggregation and Achieves Maximal Hydration Benefit

The aqueous solubility benefit of PEG linkers increases with ethylene glycol repeat number but asymptotes at approximately eight units; beyond PEG8, incremental gains in solubility are offset by increased viscosity and renal clearance liabilities, making PEG8 the longest practical oligomer for intracellular PROTAC applications . Critically, m-PEG8-BBTA is supplied as a monodisperse, single-molecular-weight species (≥95% purity), which ensures that the solubility benefit is fully realized and reproducible batch-to-batch. In contrast, polydisperse PEG mixtures contain a hydrophobic high-molecular-weight tail that can nucleate precipitation, compromising the reliability of cellular assay readouts . The monodisperse nature of PEG8 linkers simplifies analytical characterization—the recurring +44 Da spacing in mass spectrometry and the diagnostic ethylene glycol triplet in ¹H NMR enable unambiguous identity confirmation without 2D deconvolution .

PEG linker solubility monodisperse PEG batch-to-batch reproducibility

Optimal Procurement and Application Scenarios for m-PEG8-BBTA Based on Quantitative Differentiation Evidence


PROTAC Ternary-Complex Optimization Campaigns Requiring Extended Residence Time

When designing PROTAC libraries against targets with large domain rearrangements or spatially separated E3 ligase pockets, m-PEG8-BBTA provides the ~10× longer ternary-complex residence time documented for PEG8 over PEG4 linkers . Medicinal chemistry teams should prioritize this linker for initial SAR arrays where catalytic turnover efficiency is the primary optimization parameter, as the PEG8 spacer increases the likelihood of productive ubiquitin transfer without altering intrinsic ligand affinity . The methoxy terminus provides a stable, non-reactive cap that minimizes unwanted side reactions during amide coupling to target-protein ligands.

Amyloid-Targeted Fluorescent Probe Development Leveraging PEG8-Length Affinity Optimum

For diagnostic and imaging probe programs targeting α-synuclein or Aβ₄₂ fibrils, m-PEG8-BBTA positions the BBTA ligand within the nanomolar-affinity window (Kd = 2.7–78 nM) established for PEG9-linked BTA dimers, whereas shorter PEG4 or PEG6 linkers would shift binding into the sub-optimal micromolar or high-nanomolar range [1]. The methoxy cap provides a convenient handle for further functionalization or radiolabeling without perturbing the BBTA binding pharmacophore [1].

Bioconjugation Workflows Requiring Batch-Reproducible Solubility and Analytical Traceability

In antibody-drug conjugate (ADC) or oligonucleotide-conjugation workflows where aqueous solubility and batch-to-batch consistency are critical, m-PEG8-BBTA's monodisperse character and PEG8 solubility asymptote ensure reproducible formulation behavior, avoiding the precipitation artifacts and analytical ambiguity that plague polydisperse PEG reagents . The distinct +44 Da MS fragmentation pattern and characteristic NMR signature of the PEG8 backbone enable unambiguous identity confirmation, reducing analytical burden during quality control .

Immunogenicity-Conscious Linker Selection for In Vivo Pharmacology Studies

For programs anticipating repeated in vivo dosing, the documented differential in anti-PEG antibody recognition between mPEG and HO-PEG surfaces [2] means that m-PEG8-BBTA should be selected with explicit acknowledgment of its methoxy-cap immunogenicity profile. Where anti-PEG antibody-mediated accelerated clearance is a project risk, teams may use m-PEG8-BBTA as a benchmark comparator against which hydroxy-terminated or alternative stealth polymers are evaluated, establishing a data-driven immunogenicity risk assessment framework [2].

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